Product packaging for 2-chloro-N-cyclopentyl-4-fluorobenzamide(Cat. No.:)

2-chloro-N-cyclopentyl-4-fluorobenzamide

Cat. No.: B5391868
M. Wt: 241.69 g/mol
InChI Key: XRMKGRCOWBFELW-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentyl-4-fluorobenzamide is a useful research compound. Its molecular formula is C12H13ClFNO and its molecular weight is 241.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.0669699 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClFNO B5391868 2-chloro-N-cyclopentyl-4-fluorobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclopentyl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-11-7-8(14)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMKGRCOWBFELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzamide Chemical Scaffolds in Research

The benzamide (B126) scaffold is a foundational structure in medicinal chemistry, recognized for its versatile biological activities. evitachem.com Benzamide derivatives are integral to a wide array of pharmaceuticals and research compounds, exhibiting properties that range from antipsychotic and anti-inflammatory to antimicrobial and anticancer. evitachem.com The chemical robustness of the benzamide core allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening and development.

The effects of substitutions on the benzamide ring system can lead to a diverse range of biological activities. evitachem.com The specific arrangement of a chloro group at the 2-position and a fluoro group at the 4-position, as seen in 2-chloro-N-cyclopentyl-4-fluorobenzamide, is a strategic design choice aimed at modulating the electronic and pharmacokinetic properties of the molecule. The amide linkage provides a key hydrogen bonding motif that is crucial for molecular recognition and interaction with biological targets.

Table 1: Examples of Bioactive Benzamide Derivatives
Compound NameTherapeutic AreaKey Structural Features
SulpirideAntipsychoticSubstituted benzamide
AmisulprideAntipsychoticSubstituted benzamide
RemoxiprideAntipsychotic (withdrawn)Substituted benzamide

Relevance of Fluorine and Cyclopentyl Moieties in Chemical Biology Studies

The incorporation of fluorine and a cyclopentyl group into a benzamide (B126) structure is a deliberate strategy to enhance its potential as a research tool or therapeutic agent. Each moiety imparts specific properties that are highly valued in chemical biology.

The fluorine atom is frequently employed in drug design to improve a compound's metabolic stability, binding affinity, and membrane permeability. Its high electronegativity can alter the acidity of nearby functional groups and influence molecular conformation. The substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can lead to enhanced interactions with target proteins without significantly increasing the molecule's size. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.

The cyclopentyl group is a cyclic alkyl moiety that introduces a degree of rigidity and three-dimensionality to a molecule. This can be advantageous for optimizing binding to a specific biological target. Compared to smaller rings like cyclopropyl, the cyclopentyl group has less angle strain, contributing to its stability. The presence of a cyclopentyl ring can also influence a compound's physical properties, such as its boiling and melting points, and can play a role in its conformational preferences, which is a critical factor in biological activity. In drug discovery, the cyclopentyl group is often used to explore the hydrophobic pockets of target proteins and can contribute to increased potency.

Table 2: Physicochemical Impact of Key Moieties
MoietyCommon Effects in Medicinal Chemistry
FluorineIncreased metabolic stability, enhanced binding affinity, improved membrane permeability.
CyclopentylIncreased rigidity, improved stability, potential for enhanced potency.

Computational Chemistry and Molecular Modeling of 2 Chloro N Cyclopentyl 4 Fluorobenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. These calculations provide valuable information about the distribution of electrons and the molecule's inherent reactivity. For a molecule like 2-chloro-N-cyclopentyl-4-fluorobenzamide, DFT can elucidate key electronic properties that govern its behavior.

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding and predicting the intermolecular interactions of a compound. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Regions of negative potential (typically colored red) are indicative of electrophilic attack susceptibility and are associated with lone pairs of electrons on electronegative atoms, such as oxygen and nitrogen. Conversely, regions of positive potential (colored blue) suggest sites for nucleophilic attack and are generally found around hydrogen atoms attached to electronegative atoms.

In the case of this compound, the MEP surface would be calculated based on optimized geometries at a suitable level of theory, such as B3LYP/6-31G(d,p). tandfonline.com It is anticipated that the most negative potential would be located over the carbonyl oxygen and the fluorine atom due to their high electronegativity. The area around the N-H proton of the amide linkage would exhibit a region of positive potential, indicating its role as a hydrogen bond donor. tandfonline.com This analysis is fundamental in predicting how the molecule might interact with a biological target, such as a receptor or enzyme, by identifying key sites for hydrogen bonding and other electrostatic interactions.

Illustrative MEP Surface Characteristics for a Representative Benzamide (B126) Derivative

Molecular RegionPredicted Electrostatic PotentialImplication for Interaction
Carbonyl OxygenHighly NegativeStrong hydrogen bond acceptor site
Fluorine AtomNegativePotential hydrogen bond acceptor site
Amide N-H ProtonPositiveKey hydrogen bond donor site
Aromatic RingVaried (Slightly Negative to Neutral)Site for π-π stacking or hydrophobic interactions

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorobenzamide ring, while the LUMO may be distributed across the amide bond and the aromatic system. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. asianpubs.orgsigmaaldrich.com

Table of Calculated Reactivity Descriptors for a Hypothetical Benzamide

ParameterFormulaIllustrative ValueInterpretation
HOMO EnergyE_HOMO-6.5 eVEnergy of the outermost electron orbital
LUMO EnergyE_LUMO-1.2 eVEnergy of the lowest empty electron orbital
Energy Gap (ΔE)E_LUMO - E_HOMO5.3 eVIndicates high kinetic stability
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.85 eVMeasure of electron-attracting power
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.65 eVResistance to change in electron distribution
Global Electrophilicity (ω)χ² / (2η)2.79 eVPropensity to accept electrons

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt. These simulations can reveal the most stable conformations and the energy barriers between them. nih.gov

Ligand-Based Computational Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based computational methods can be employed to infer information about the binding site and to design new, more potent molecules.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the essential three-dimensional arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov For a series of active benzamide compounds, a pharmacophore model can be generated to serve as a template for designing new molecules with similar or improved activity. nih.gov This model can also be used to screen large chemical databases to identify novel scaffolds that fit the pharmacophore and may possess the desired biological activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. archivepp.com The development of a QSAR model for a series of benzamide derivatives would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. tandfonline.comnih.govnih.gov These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates for further investigation. nih.gov

Structure-Based Computational Approaches

Structure-based drug design relies on the three-dimensional structural information of the biological target to predict the binding mode and affinity of a ligand. This section explores the application of such methods to this compound.

Binding Free Energy Calculations (e.g., MM/PBSA, FEP)

Following molecular docking, more rigorous computational methods can be employed to estimate the binding affinity of the ligand for its target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) provide more accurate predictions of the binding free energy.

Currently, there are no published studies detailing MM/PBSA or FEP calculations for this compound. These methods calculate the free energy of the ligand-protein complex, the free protein, and the free ligand in solution. The binding free energy is then determined by the difference between the free energy of the complex and the sum of the free energies of the individual components.

An illustrative data table for a hypothetical MM/PBSA calculation might look like this:

Energy ComponentValue (kcal/mol)
Van der Waals Energy-XX.X
Electrostatic Energy-YY.Y
Polar Solvation Energy+ZZ.Z
Non-polar Solvation Energy-AA.A
Binding Free Energy (ΔG) -BB.B

Cheminformatics and Chemical Space Exploration around the this compound Core

Cheminformatics involves the use of computational methods to analyze and manipulate chemical information. Exploring the chemical space around the this compound core can help in identifying analogs with potentially improved properties. This exploration is crucial for understanding structure-activity relationships (SAR).

As of now, there is no specific cheminformatics analysis available in the public domain for this compound. Such an analysis would typically involve creating a virtual library of derivatives by systematically modifying different parts of the parent molecule. For instance, the cyclopentyl group could be replaced with other cyclic or acyclic moieties, the chloro and fluoro substituents on the benzamide ring could be moved to other positions or replaced with other halogens or functional groups.

These virtual compounds can then be filtered based on various physicochemical properties and predicted biological activities. Descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area are often calculated to assess the "drug-likeness" of the analogs according to established rules like Lipinski's Rule of Five.

A sample data table for a cheminformatics analysis of hypothetical analogs could be presented as follows:

Analog IDModificationMolecular WeightcLogPH-Bond DonorsH-Bond Acceptors
Cpd-001Parent Compound241.693.112
Cpd-002Cyclopentyl -> Cyclohexyl255.723.512
Cpd-0034-fluoro -> 4-chloro258.143.412
Cpd-0042-chloro -> 2-bromo286.143.312

Structure Activity Relationship Sar and Derivatization Strategies for 2 Chloro N Cyclopentyl 4 Fluorobenzamide

Systematic Modification of the Benzamide (B126) Core for Molecular Recognition

The benzamide scaffold serves as a versatile template for molecular design, and systematic modifications of its core structure are instrumental in elucidating the key interactions with biological targets. For 2-chloro-N-cyclopentyl-4-fluorobenzamide, this involves a detailed investigation of the substituents on both the aromatic ring and the amide nitrogen.

Impact of Chlorine and Fluorine Substitutions on Molecular Interactions

The presence and positioning of halogen atoms on the benzamide ring play a crucial role in modulating the compound's physicochemical properties and its binding affinity to target proteins. The 2-chloro and 4-fluoro substitutions in the title compound are not arbitrary and their individual and combined effects are a key area of SAR studies.

The fluorine atom at the 4-position is another critical feature. Fluorine is the most electronegative element and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. Its small size means it can often be substituted for a hydrogen atom with minimal steric perturbation. The strong electron-withdrawing nature of fluorine can significantly influence the molecule's pKa and lipophilicity, which are key determinants of its pharmacokinetic and pharmacodynamic properties. In some cases, a fluorine substituent can improve metabolic stability by blocking potential sites of oxidation. nih.gov

The interplay between the 2-chloro and 4-fluoro substituents can lead to synergistic effects on molecular recognition. For instance, the combined electron-withdrawing properties of both halogens can polarize the benzamide core, potentially enhancing dipole-dipole interactions with the receptor.

Table 1: Impact of Halogen Substitutions on Benzamide Derivatives (General Observations)

SubstitutionEffect on Molecular PropertiesPotential Impact on Molecular Interactions
2-ChloroIncreases lipophilicity, electron-withdrawingCan enhance binding through hydrophobic interactions and altered electronics. May introduce steric constraints.
4-FluoroHighly electron-withdrawing, can form hydrogen/halogen bondsModulates pKa, enhances binding affinity through specific interactions, can improve metabolic stability.
2-Chloro, 4-FluoroCombined electron-withdrawing effect, altered dipole momentSynergistic effects on binding affinity and pharmacokinetic properties.

Exploration of N-Substituent Diversity (Cyclopentyl and its Analogs)

The N-substituent of the benzamide is a key determinant of its biological activity and selectivity. The cyclopentyl group in this compound provides a specific size, shape, and lipophilicity that is likely crucial for its interaction with the target.

Exploration of N-substituent diversity involves synthesizing and evaluating a range of analogs to probe the steric and electronic requirements of the binding site. This can include:

Alkyl and Cycloalkyl Analogs: Varying the size and nature of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl) or replacing it with linear or branched alkyl chains can reveal the optimal hydrophobic volume for the N-substituent pocket.

Introduction of Heteroatoms: Incorporating heteroatoms (e.g., oxygen, nitrogen) into the N-substituent, for instance, by using morpholine or piperidine rings, can introduce hydrogen bonding capabilities and alter the polarity and solubility of the molecule.

Aromatic and Heteroaromatic Rings: Replacing the cyclopentyl group with phenyl or other aromatic/heteroaromatic rings can explore the potential for π-π stacking or other aromatic interactions within the binding site.

The SAR for the N-substituent is often highly specific to the biological target. For some targets, a bulky, hydrophobic group like cyclopentyl may be optimal, while for others, a smaller, more polar substituent may be preferred.

Design and Synthesis of Focused Libraries of this compound Derivatives

To efficiently explore the SAR of this compound, the design and synthesis of focused chemical libraries are employed. These libraries consist of a systematically varied set of analogs based on the core scaffold.

A common approach for the synthesis of such libraries involves the amide coupling of 2-chloro-4-fluorobenzoic acid with a diverse set of primary and secondary amines. The general synthetic route would involve the activation of the carboxylic acid (e.g., conversion to the acid chloride or use of coupling reagents like HATU or EDC) followed by reaction with the desired amine.

The design of a focused library would typically involve variations at key positions of the molecule, informed by initial SAR data or computational modeling. For this compound, a library could be designed to explore:

Variations at the N-substituent: As discussed in section 5.1.2, a diverse set of amines would be used to probe the requirements of the N-substituent pocket.

Modifications of the Benzamide Core: The chlorine and fluorine atoms could be moved to different positions on the aromatic ring, or replaced with other substituents (e.g., methyl, methoxy, trifluoromethyl) to investigate the electronic and steric effects on activity.

High-throughput screening of these focused libraries allows for the rapid identification of compounds with improved activity and provides a wealth of data for refining SAR models.

Quantitative SAR (QSAR) Studies to Correlate Structure with Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can be developed to predict the activity of unsynthesized analogs and to guide the design of more potent compounds.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For halogenated benzamides, QSAR models have been successfully used to identify the key physicochemical properties that govern their activity. nih.govnih.gov For this compound derivatives, a QSAR study could reveal the importance of descriptors related to hydrophobicity, electronic properties (e.g., Hammett constants of the aromatic substituents), and steric parameters of the N-substituent.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to modify a lead compound in order to improve its properties while retaining its biological activity. drugdesign.orgnih.gov

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties. This can be used to improve potency, selectivity, metabolic stability, or to reduce toxicity. For this compound, potential bioisosteric replacements could include:

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres such as a 1,2,3-triazole, an oxadiazole, or a fluoroalkene can enhance the metabolic stability of the compound. drughunter.com

Cyclopentyl Group Bioisosteres: The cyclopentyl group could be replaced with other cyclic or acyclic moieties of similar size and lipophilicity. For instance, a cyclopentane-1,2-dione has been investigated as a potential bioisostere for a carboxylic acid functional group, highlighting the creative possibilities in this area. nih.gov Other potential bioisosteres could include a tetrahydrofuran ring or a branched alkyl group.

Scaffold hopping is a more drastic approach that involves replacing the central core of the molecule with a structurally different scaffold while maintaining the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical series with improved properties and can be a valuable strategy for escaping patent-protected chemical space. For this compound, a scaffold hopping approach might involve replacing the benzamide core with other heterocyclic systems that can present the key substituents in a similar spatial orientation.

Stereochemical Influences on Molecular Binding and Recognition

Stereochemistry can play a profound role in the biological activity of a molecule. While this compound itself is achiral, the introduction of chiral centers, for instance, by modifying the N-cyclopentyl group or other parts of the molecule, would necessitate an investigation of the stereochemical influences on molecular binding.

If a chiral center is introduced, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This is because the binding pockets of proteins are chiral environments, and one stereoisomer may fit much better than the other.

For example, if the cyclopentyl group were to be substituted, creating a chiral center, it would be crucial to separate and test the individual enantiomers. The synthesis of stereochemically pure compounds can be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture.

Stereoselective oxidative cyclization of N-allyl benzamides to oxazolines is one example of a synthetic methodology that can be used to introduce chirality in a controlled manner. chemrxiv.org Understanding the stereochemical requirements of the target is essential for the design of potent and selective drugs.

Molecular Mechanism of Action and Target Engagement Studies of 2 Chloro N Cyclopentyl 4 Fluorobenzamide in Vitro and in Silico

Identification of Molecular Targets and Binding Partners

The precise molecular targets of 2-chloro-N-cyclopentyl-4-fluorobenzamide are a subject of ongoing scientific investigation. The identification of these targets is crucial for understanding its mechanism of action. Researchers employ several advanced techniques to elucidate these binding partners on a proteome-wide scale.

Affinity-based proteomics (ABPP) is a powerful strategy to identify the protein targets of a small molecule within a complex biological sample. This method relies on the design and synthesis of a chemical probe derived from the compound of interest. Typically, this probe incorporates three key features: the parent molecule (for target recognition), a reactive group (for covalent linkage to the target), and a reporter tag (such as biotin (B1667282) or a fluorescent dye for detection and enrichment).

For this compound, a potential chemical probe would be synthesized by introducing a linker arm and a reporter tag, often at a position on the molecule that is predicted to be non-essential for target binding. Once synthesized, this probe is incubated with cell lysates or living cells, allowing it to bind to its protein targets. Following covalent labeling by the probe's reactive group, the tagged proteins are enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry.

As of the current body of scientific literature, specific studies detailing the successful synthesis of a chemical probe for this compound and its subsequent application in a large-scale ABPP experiment to map its protein interaction profile have not been published.

Target deconvolution aims to identify the specific protein or pathway responsible for a compound's observed effect. Modern genetic techniques are instrumental in this process.

CRISPR-Cas9 Screens: Genome-wide CRISPR-Cas9 knockout or activation screens can identify genes that, when perturbed, confer resistance or sensitivity to a compound. For instance, a cell population could be treated with a lethal concentration of this compound. Surviving cells would be isolated, and their genomic DNA sequenced to identify the gene that was knocked out, suggesting that its protein product is either the direct target of the compound or a critical component of the pathway it modulates.

Forward Genetics: This classical approach involves inducing random mutations in a model organism or cell line and then selecting for mutants that exhibit resistance to the compound. The genetic basis of this resistance is then mapped, which can pinpoint the molecular target.

Detailed research findings from CRISPR-Cas9 screens or forward genetics studies specifically designed to deconvolve the molecular targets of this compound are not presently available in published scientific literature.

Enzyme Inhibition/Activation Kinetics and Mechanisms (In Vitro Biochemical Assays)

In vitro biochemical assays are essential for quantifying the interaction between a compound and a purified protein, typically an enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine key kinetic parameters. Common parameters include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), which describes the binding affinity of the inhibitor to the enzyme.

While the benzamide (B126) chemical class is known to interact with various enzymes, specific data from in vitro biochemical assays detailing the enzyme inhibition or activation kinetics for this compound against a specific panel of enzymes are not documented in available research. Therefore, quantitative data on its IC₅₀ or Kᵢ values against specific targets are currently unreported.

Receptor Binding and Ligand-Receptor Interaction Analysis (In Vitro Biophysical Assays)

Biophysical assays provide direct evidence of binding between a ligand (the compound) and its receptor (the target protein) and can quantify the thermodynamics and kinetics of this interaction.

Radioligand binding assays are a classic method to study ligand-receptor interactions. In a displacement assay, a radiolabeled ligand with known affinity for a target receptor is incubated with the receptor preparation. A non-radiolabeled compound, such as this compound, is then added at increasing concentrations. By competing for the same binding site, the test compound displaces the radioligand, leading to a decrease in the measured radioactive signal. This allows for the calculation of the test compound's binding affinity (Kᵢ).

Specific experimental results from radioligand binding displacement assays performed to determine the binding affinity of this compound for any particular receptor are not found in the current scientific literature.

SPR and ITC are powerful, label-free biophysical techniques that provide detailed insights into molecular interactions in real-time.

Surface Plasmon Resonance (SPR): This technique measures the binding between a ligand and a target by immobilizing one molecule (e.g., the target protein) on a sensor chip and flowing the other molecule (e.g., this compound) over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. This allows for the determination of association rate constants (kₐ), dissociation rate constants (kₔ), and the equilibrium dissociation constant (Kₐ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

At present, there are no published studies that report the use of SPR or ITC to analyze the interaction of this compound with a specific molecular target. Consequently, kinetic and thermodynamic data from these methods are not available.

Modulation of Specific Biochemical Pathways (Mechanistic In Vitro Cellular Assays)

Comprehensive searches of scientific literature and chemical databases have not yielded specific information regarding the modulation of biochemical pathways by this compound. While research exists on structurally related benzamide compounds, the specific effects of this particular molecule on cellular signaling cascades, metabolic pathways, or other biochemical processes remain uncharacterized in publicly available scientific literature.

Mechanistic in vitro cellular assays are crucial for elucidating how a compound exerts its effects at a cellular level. Such assays could include, but are not limited to, reporter gene assays to measure the activation or inhibition of specific transcription factors, enzyme activity assays to determine direct effects on key enzymes within a pathway, or multiplex immunoassays to quantify changes in the levels of signaling proteins such as kinases and cytokines. However, no such studies have been published for this compound.

Allosteric Modulation and Orthosteric Binding Site Characterization

There is currently no available data from in vitro or in silico studies to characterize the binding of this compound to any specific biological target. Therefore, it is not known whether this compound acts as an orthosteric or allosteric modulator.

Orthosteric ligands bind to the primary, evolutionarily conserved binding site of a receptor or enzyme, the same site as the endogenous ligand. Allosteric modulators, in contrast, bind to a distinct, topographically different site, inducing a conformational change in the target protein that can potentiate or inhibit the effect of the orthosteric ligand.

Characterization of binding sites typically involves a variety of experimental and computational techniques. Radioligand binding assays, for example, could be used to determine if this compound competes with a known orthosteric ligand for its binding site. In silico molecular docking simulations could predict the preferred binding site and pose of the compound on a target protein, providing insights into potential orthosteric or allosteric interactions. Without a known biological target for this compound, these studies have not been performed or reported.

Analytical Method Development for Research Applications of 2 Chloro N Cyclopentyl 4 Fluorobenzamide

Chromatographic Methods for Purity, Quantification, and Process Monitoring

Chromatographic techniques are central to the analytical workflow for pharmaceutical compounds, offering high-resolution separation for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the concentration of non-volatile and thermally labile compounds like 2-chloro-N-cyclopentyl-4-fluorobenzamide. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and applicability to a wide range of organic molecules.

The optimization process involves a systematic evaluation of several key parameters to achieve optimal separation, peak shape, and sensitivity. A common starting point would be a C18 stationary phase, which separates analytes based on their hydrophobicity. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to control the retention time of the analyte. The pH of the aqueous phase is controlled to ensure the consistent ionization state of the analyte and any impurities. Detection is most commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

A systematic approach to method development for this compound would involve the following steps:

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.

Wavelength Selection: The UV spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 250-270 nm range based on the chromophores present.

Mobile Phase Optimization: A gradient elution might be initially used to screen for impurities, followed by optimization to an isocratic method for routine analysis if possible. The ratio of acetonitrile or methanol to a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) would be adjusted to achieve a retention time that allows for good separation from solvent fronts and potential impurities.

Flow Rate and Temperature: A flow rate of 1.0 mL/min and ambient column temperature are typical starting conditions.

The developed method would then be validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.

Table 1: Illustrative HPLC Method Optimization Parameters

Parameter Initial Condition Optimized Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm C18, 150 x 4.6 mm, 3.5 µm Improved efficiency and reduced run time.
Mobile Phase Acetonitrile:Water (50:50) Acetonitrile:20mM KH2PO4 pH 4.5 (60:40) Buffering controls ionization and improves peak shape.
Flow Rate 1.0 mL/min 1.0 mL/min Maintained for optimal column efficiency.
Detection (λ) 254 nm 265 nm Wavelength of maximum absorbance for better sensitivity.

| Temperature | Ambient | 30 °C | Controlled temperature ensures reproducible retention times. |

While HPLC is suitable for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile species. In the context of this compound, this is particularly relevant for monitoring residual solvents from the synthesis process and for detecting volatile byproducts or degradation products.

The synthesis of the target compound likely involves starting materials such as 2-chloro-4-fluorobenzoic acid and cyclopentylamine (B150401), along with various solvents and reagents. Headspace GC-MS is a powerful technique for this analysis, where a sample is heated in a sealed vial, and the vapor phase is injected into the GC-MS system. This minimizes contamination of the instrument with non-volatile matrix components.

Method development for GC-MS would focus on:

Column Selection: A low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is generally effective for separating a wide range of organic volatiles.

Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) allows for the separation of compounds with a wide range of boiling points.

Mass Spectrometry Parameters: The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400. The resulting mass spectra can be compared to spectral libraries for confident identification of impurities.

Table 2: Potential Volatile Impurities and Byproducts for GC-MS Analysis

Compound Name Potential Origin Expected m/z fragments
Cyclopentylamine Starting material 85, 56, 43
Dichloromethane Solvent 84, 86, 49, 51
Toluene Solvent 91, 92, 65

Spectrophotometric and Fluorimetric Assays for In Vitro Quantification

For rapid quantification of this compound in in vitro research settings, such as in dissolution studies or cell-based assays, spectrophotometric and fluorimetric methods can be developed. These methods are often simpler and have higher throughput than chromatography.

A UV-Vis spectrophotometric method would be based on the inherent absorbance of the compound due to its aromatic ring and carbonyl group. The development would involve scanning a solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or methanol) to determine the λmax. A calibration curve of absorbance versus concentration would then be prepared to allow for the quantification of unknown samples. The primary limitation is potential interference from other absorbing species in the sample matrix.

Fluorimetric assays offer higher sensitivity and selectivity. If the native fluorescence of this compound is insufficient, a derivatization strategy could be employed. This would involve reacting the compound with a fluorogenic reagent to produce a highly fluorescent product. The development of such an assay requires optimization of reaction conditions (e.g., pH, temperature, reagent concentration) to ensure a complete and reproducible reaction.

Electrochemical Detection Methods for In Vitro Research

Electrochemical methods provide another sensitive and selective approach for quantification, particularly in complex biological media. The electroactivity of this compound can be exploited for this purpose. The molecule contains electrochemically active functional groups, such as the reducible chloro-substituent and the oxidizable aromatic system.

Cyclic voltammetry (CV) would be the initial technique used to investigate the electrochemical behavior of the compound at a suitable working electrode, such as a glassy carbon or boron-doped diamond electrode. This would identify the oxidation and reduction potentials of the analyte. Based on these results, a more sensitive quantitative technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), can be developed.

Method development would involve optimizing:

Working Electrode Material: To enhance sensitivity and reduce fouling, the surface of the electrode could be modified with nanomaterials like graphene or metal nanoparticles.

Supporting Electrolyte: The pH and composition of the buffer solution would be optimized to obtain well-defined and reproducible voltammetric peaks.

Voltammetric Parameters: For DPV or SWV, parameters such as pulse amplitude, pulse width, and frequency would be adjusted to maximize the signal-to-noise ratio.

A linear relationship between the peak current and the concentration of this compound would form the basis for quantification.

Future Directions and Emerging Research Avenues for 2 Chloro N Cyclopentyl 4 Fluorobenzamide

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by enhancing data analysis and predictive accuracy. news-medical.netnih.gov For a molecule like 2-chloro-N-cyclopentyl-4-fluorobenzamide, AI and ML can be leveraged to accelerate its development and unlock its therapeutic potential.

Predictive models can be trained on large datasets of compounds with known properties to forecast the physicochemical characteristics, bioactivity, and potential off-target effects of this compound and its analogs. aiche.org These models can significantly reduce the time and cost associated with experimental screening. rsc.org For instance, graph neural networks (GNNs) can learn directly from the molecular structure to predict properties with high accuracy. news-medical.net

Predictive Model Application for this compound Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of novel derivatives based on their structural features.Guide the synthesis of more potent and selective compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models Forecast the pharmacokinetic and toxicity profiles of the compound and its metabolites.Prioritize compounds with favorable drug-like properties for further development.
De Novo Design Algorithms Generate novel molecular structures based on the this compound scaffold with optimized properties.Explore a wider chemical space for potential therapeutic agents.

The application of these AI and ML approaches can create a "lab-in-a-loop" system where computational predictions guide experimental work, and the resulting data is fed back to refine the models, creating a continuous cycle of improvement. news-medical.net

Development as a Chemical Biology Probe for Novel Target Discovery

Small-molecule probes are invaluable tools for exploring biological processes and identifying new therapeutic targets. nih.govrsc.org this compound can be developed into a chemical probe to investigate its mechanism of action and discover its molecular targets within the cell. mskcc.org

The development of a high-quality chemical probe requires a molecule with high potency, selectivity, and a known mechanism of action. nih.gov By systematically modifying the structure of this compound, researchers can optimize these properties. The inclusion of a reactive moiety or a reporter tag can facilitate the identification of its binding partners through techniques like activity-based protein profiling (ABPP) or chemical proteomics. nih.gov

Probe Development Strategy Methodology Outcome
Affinity-based Probes Introduction of a photo-crosslinker and a tag (e.g., biotin) to covalently label and isolate binding partners.Identification of direct protein targets.
Activity-based Probes Incorporation of a reactive group that covalently modifies the active site of a target enzyme.Functional annotation of enzymes and identification of novel inhibitors.
Fluorescent Probes Attachment of a fluorophore to visualize the subcellular localization of the compound and its targets.Understanding of the compound's distribution and interaction within the cellular environment.

The successful development of a chemical probe from the this compound scaffold would not only elucidate its own biological function but also potentially uncover novel targets for therapeutic intervention. nih.govpnas.org

Exploration of Underexplored Molecular Targets and Biological Systems

A significant challenge in drug discovery is the limited number of validated drug targets. nih.gov Small molecules like this compound offer the potential to interact with novel or underexplored targets that have not been extensively studied. clinicaltherapeutics.com

Initial screening of this compound against a broad panel of assays can provide preliminary insights into its biological activities. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, can be a powerful approach to identify novel mechanisms of action. nih.gov

Once a biological effect is observed, various target identification strategies can be employed:

Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway. nih.gov

Proteomic Approaches: Methods such as thermal proteome profiling (TPP) can identify proteins that are stabilized or destabilized upon compound binding.

Computational Approaches: Docking simulations and molecular dynamics can predict potential binding partners based on the compound's structure. nih.gov

The exploration of underexplored targets with this compound could lead to the discovery of first-in-class therapeutics for diseases with unmet medical needs.

Advancements in Sustainable Synthesis and Bioremediation Applications

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. nih.govrsc.org Future research on this compound should focus on developing sustainable synthetic routes.

This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with water or bio-based alternatives. researchgate.net

Catalytic Methods: Employing catalysts to reduce energy consumption and waste generation. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Sustainable Synthesis Approach Description Benefit
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates and improve yields. nih.govReduced reaction times and energy consumption.
Flow Chemistry Conducts reactions in a continuous flow system, allowing for better control and safety.Improved efficiency, scalability, and safety.
Biocatalysis Employs enzymes to catalyze specific reactions under mild conditions.High selectivity and reduced environmental impact.

Furthermore, the potential for bioremediation applications could be explored. Investigating the microbial degradation pathways of this compound could lead to the development of strategies for the environmental remediation of halogenated organic compounds.

Multidisciplinary Research Collaborations in Chemical Biology and Material Science

The unique chemical structure of this compound may lend itself to applications beyond the traditional scope of chemical biology, particularly in the field of material science. chemscene.com Multidisciplinary collaborations are key to unlocking this potential.

For example, the compound could be explored as a building block for functional materials. Its ability to form specific non-covalent interactions could be harnessed to create self-assembling materials with novel properties. Incorporation into polymers or nanoparticles could lead to the development of targeted drug delivery systems or advanced diagnostic tools.

Collaborations between synthetic chemists, chemical biologists, and material scientists can foster innovation and lead to the discovery of new applications for this compound in areas such as:

Smart Materials: Materials that respond to specific biological stimuli.

Biosensors: Devices that can detect and quantify biological molecules with high sensitivity and specificity.

Biocompatible Coatings: Materials that can be used to coat medical implants to improve their biocompatibility and prevent rejection.

By fostering these interdisciplinary partnerships, the full potential of this compound can be explored, leading to advancements in both medicine and material science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-cyclopentyl-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, 4-fluoro-2-chlorobenzoyl chloride is reacted with cyclopentylamine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. A base like triethylamine is used to neutralize HCl byproducts . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine), temperature (0°C to room temperature), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.2–8.0 ppm), cyclopentyl CH2 groups (δ 1.5–2.0 ppm), and amide NH (δ 6.5–7.0 ppm, broad). 19F NMR can confirm the fluorobenzamide moiety (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : ESI or EI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 271.08) and fragmentation patterns .
  • UV-Vis : Aromatic π→π* transitions (~260–280 nm) and n→π* transitions (~210 nm) verify electronic properties .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis. Expected low aqueous solubility due to the hydrophobic cyclopentyl group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Amide bonds are susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and thermochemical stability of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • HOMO-LUMO gaps (indicative of reactivity).
  • Bond dissociation energies (e.g., C–F, C–Cl) to assess stability .
  • Simulated IR/NMR spectra for cross-validation with experimental data .

Q. What insights do X-ray crystallography studies provide about the molecular conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, 290 K) reveals:

  • Unit cell parameters : Monoclinic system (e.g., a = 22.262 Å, b = 5.645 Å, c = 9.674 Å, β = 105.83°) .
  • Hydrogen bonding : N–H···O=C interactions between amide groups stabilize crystal packing .
  • Torsion angles : The dihedral angle between benzamide and cyclopentyl groups (~15–25°) affects steric interactions .

Q. How does substituting the cyclopentyl group with other alicyclic amines (e.g., cyclohexyl, cyclopropyl) alter biological activity?

  • Methodology :

  • SAR Studies : Compare IC50 values in enzyme inhibition assays (e.g., kinase targets). Cyclopentyl’s smaller ring size may enhance binding pocket penetration vs. bulkier cyclohexyl .
  • LogP measurements : Cyclopentyl derivatives typically have lower hydrophobicity (LogP ~2.5) than cyclohexyl analogs (LogP ~3.0), impacting membrane permeability .

Q. What role do halogen bonds (C–F, C–Cl) play in the compound’s interaction with biological targets?

  • Methodology :

  • Crystallographic docking : Map fluorine/chlorine positions to hydrophobic pockets or halogen-bond acceptors (e.g., carbonyl oxygens) in protein targets .
  • Competitive binding assays : Replace Cl/F with H or CH3 to quantify halogen-dependent affinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.